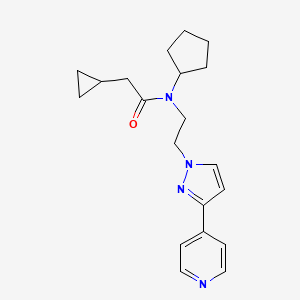
N-cyclopentyl-2-cyclopropyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-cyclopropyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H26N4O and its molecular weight is 338.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclopentyl-2-cyclopropyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS Number: 2034607-68-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H26N4O
- Molecular Weight : 338.4 g/mol
- Structure : The compound features a cyclopentyl and cyclopropyl moiety, alongside a pyridine and pyrazole ring, which may contribute to its biological activity.
The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly in the context of kinase inhibition. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
Kinase Inhibition
Preliminary studies suggest that this compound may act as a selective inhibitor of certain kinases. For instance, compounds with similar structural features have been shown to inhibit receptor tyrosine kinases (RTKs), which are critical in tumorigenesis and cancer progression . The specific binding affinity and selectivity for target kinases remain to be elucidated through further research.
Biological Activity Data
| Activity | Description |
|---|---|
| Kinase Inhibition | Potential inhibition of receptor tyrosine kinases involved in cancer pathways. |
| Anticancer Activity | Similar compounds have shown promise in preclinical models against various cancers. |
| Selectivity Profile | Needs detailed studies to establish selectivity over other kinases. |
Case Studies and Research Findings
Research surrounding compounds structurally related to this compound has indicated significant biological activities:
- Antitumor Efficacy : A study demonstrated that pyrazole derivatives exhibit potent anticancer effects by inducing apoptosis in cancer cell lines . While specific data for the compound is limited, its structural analogs show promise.
- Selectivity Against Kinases : Research on similar compounds indicates that they can selectively inhibit mutant forms of kinases, such as EGFR mutants prevalent in non-small cell lung cancer (NSCLC). This selectivity reduces off-target effects commonly seen with less selective inhibitors .
- Pharmacological Profiles : The pharmacological profiles of related compounds suggest that they may exhibit favorable pharmacokinetic properties, including absorption and distribution characteristics conducive to therapeutic application .
特性
IUPAC Name |
N-cyclopentyl-2-cyclopropyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c25-20(15-16-5-6-16)24(18-3-1-2-4-18)14-13-23-12-9-19(22-23)17-7-10-21-11-8-17/h7-12,16,18H,1-6,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSKOFSLNWJREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














